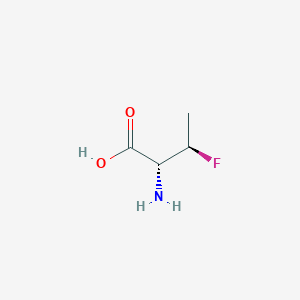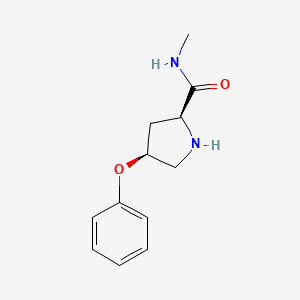
(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and phenoxy compounds.
Chiral Resolution: The chiral centers are introduced through chiral resolution techniques, ensuring the desired stereochemistry.
Amidation Reaction: The key step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide group using reagents like N-methylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenoxy compounds .
Scientific Research Applications
(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-N-methyl-4-phenoxypyrrolidine-2-carboxamide
- (2R,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide
- (2R,4R)-N-methyl-4-phenoxypyrrolidine-2-carboxamide .
Uniqueness
The uniqueness of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can lead to different interactions with molecular targets, resulting in unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(15)11-7-10(8-14-11)16-9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,13,15)/t10-,11-/m0/s1 |
InChI Key |
MDVPCKFBTIOYKE-QWRGUYRKSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1CC(CN1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


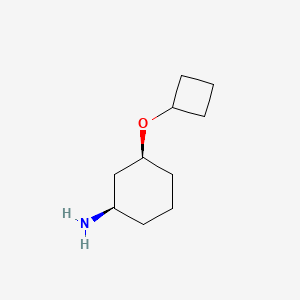
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)
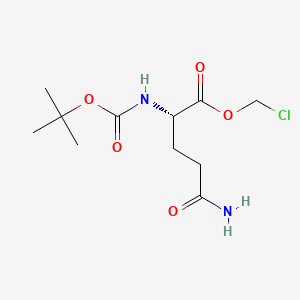
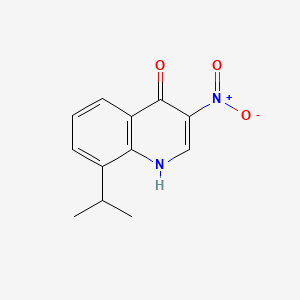


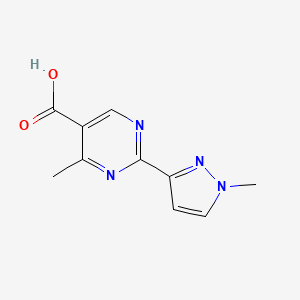
![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
